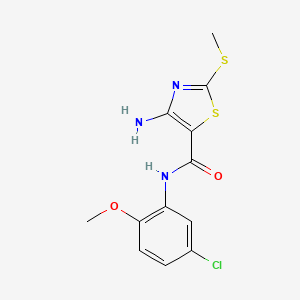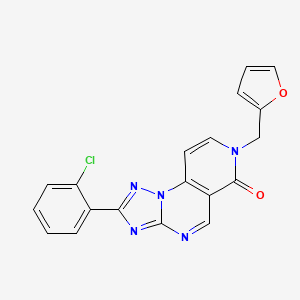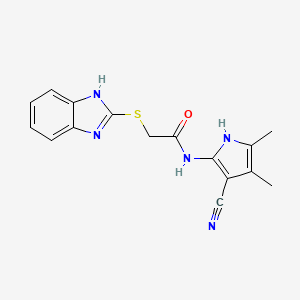![molecular formula C19H15FN4O5 B11476085 3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476085.png)
3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a fluorobenzamide group.
Preparation Methods
The synthesis of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Chemical Reactions Analysis
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent. .
Biological Studies: It is used in studies to understand the interaction of benzodioxole and oxadiazole moieties with biological targets, providing insights into the design of new therapeutic agents.
Chemical Biology: The compound serves as a tool to study the biochemical pathways involving COX enzymes and other molecular targets.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound induces apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .
Comparison with Similar Compounds
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-FLUOROBENZAMIDE can be compared with other similar compounds:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound also features a benzodioxole moiety but differs in the amide and substituent groups, leading to variations in biological activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole structure but have different heteroaryl groups, which influence their anticancer properties.
Properties
Molecular Formula |
C19H15FN4O5 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-[(4-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O5/c20-13-4-1-11(2-5-13)17(25)21-7-8-22-18(26)19-23-16(24-29-19)12-3-6-14-15(9-12)28-10-27-14/h1-6,9H,7-8,10H2,(H,21,25)(H,22,26) |
InChI Key |
XERWWBNBFABVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfonyl]-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476003.png)
![2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B11476004.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B11476009.png)
![8-(2,4-dichlorophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476012.png)


![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide](/img/structure/B11476051.png)

![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11476063.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11476067.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11476074.png)

![6-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11476081.png)
![(3-Amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B11476082.png)
